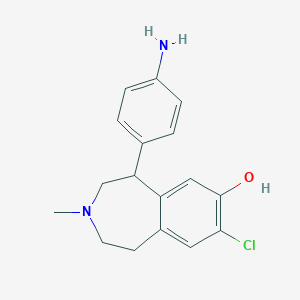![molecular formula C34H47NS B054710 1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane CAS No. 117736-18-2](/img/structure/B54710.png)
1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane, commonly known as HHC, is a synthetic cannabinoid compound that has gained significant attention in scientific research due to its potential therapeutic applications. HHC belongs to the class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant.
Mécanisme D'action
HHC exerts its effects by binding to the cannabinoid receptors in the body. These receptors are found in the brain, immune system, and other organs, and play a crucial role in regulating various physiological processes. By binding to these receptors, HHC can modulate the activity of various signaling pathways, leading to its analgesic and other therapeutic effects.
Biochemical and Physiological Effects
In addition to its analgesic effects, HHC has been shown to have a range of other biochemical and physiological effects. Studies have shown that HHC can attenuate inflammation, reduce oxidative stress, and improve cognitive function. These effects make HHC a promising candidate for the treatment of various diseases, including neurodegenerative disorders and inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using HHC in scientific research is its potency. HHC has been shown to be several times more potent than THC, the primary psychoactive component of cannabis. This makes it easier to study the effects of cannabinoids on various physiological processes. However, one of the limitations of using HHC in lab experiments is its potential toxicity. Studies have shown that HHC can be toxic at high doses, which may limit its therapeutic potential.
Orientations Futures
There are several areas of future research that could be explored regarding HHC. One potential direction is the development of HHC analogs with improved therapeutic properties and reduced toxicity. Another area of research could be the investigation of the potential use of HHC in the treatment of various neurological disorders, including Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanisms of action of HHC and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of HHC involves the reaction of 4-(trans-4-heptylcyclohexyl)phenyl)boronic acid with trans-4-(4-isothiocyanatophenyl)cyclohexylamine in the presence of a palladium catalyst. The product is then purified using column chromatography to obtain pure HHC.
Applications De Recherche Scientifique
HHC has been the subject of various scientific studies due to its potential therapeutic applications. One of the primary areas of research has been the potential use of HHC as an analgesic. Studies have shown that HHC has potent analgesic effects, making it a promising candidate for the treatment of chronic pain.
Propriétés
Numéro CAS |
117736-18-2 |
|---|---|
Nom du produit |
1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane |
Formule moléculaire |
C34H47NS |
Poids moléculaire |
501.8 g/mol |
Nom IUPAC |
1-(4-heptylcyclohexyl)-4-[2-[4-(4-isothiocyanatophenyl)cyclohexyl]ethyl]benzene |
InChI |
InChI=1S/C34H47NS/c1-2-3-4-5-6-7-27-10-16-30(17-11-27)31-18-12-28(13-19-31)8-9-29-14-20-32(21-15-29)33-22-24-34(25-23-33)35-26-36/h12-13,18-19,22-25,27,29-30,32H,2-11,14-17,20-21H2,1H3 |
Clé InChI |
GBOGSORKZCCKOJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)CCC3CCC(CC3)C4=CC=C(C=C4)N=C=S |
SMILES canonique |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)CCC3CCC(CC3)C4=CC=C(C=C4)N=C=S |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



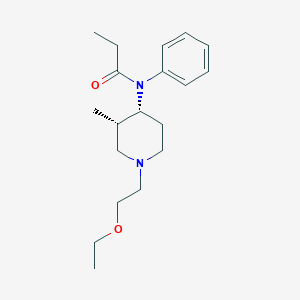
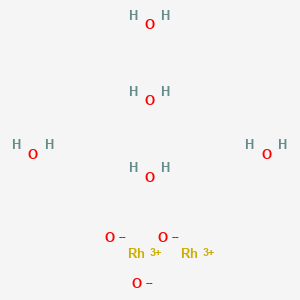
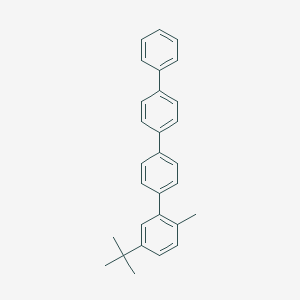

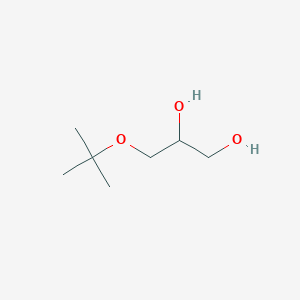
![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)
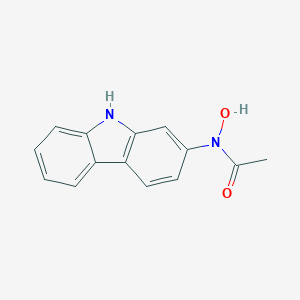

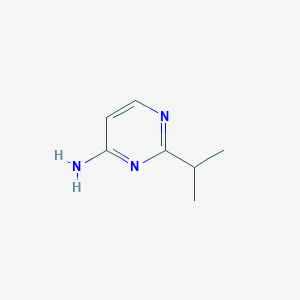
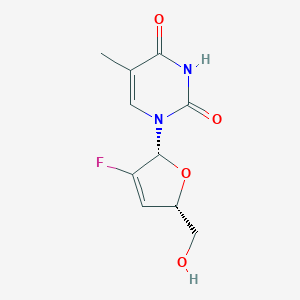
![4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine](/img/structure/B54649.png)
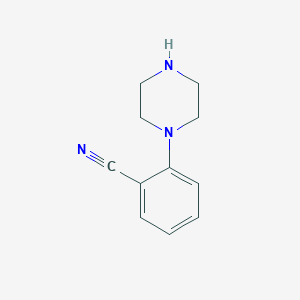
![7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B54655.png)
